Cas no 32892-18-5 (.α.-(phenylmethylene)benzeneacetic Acid, Methyl Ester)

.α.-(phenylmethylene)benzeneacetic Acid, Methyl Ester structure
32892-18-5 structure
Product Name:.α.-(phenylmethylene)benzeneacetic Acid, Methyl Ester
Numero CAS:32892-18-5
MF:C16H14O2
MW:238.281164646149
CID:917363
PubChem ID:5712040
Update Time:2025-04-19

.α.-(phenylmethylene)benzeneacetic Acid, Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • .α.-(phenylmethylene)benzeneacetic Acid, Methyl Ester
    • 2,3-Diphenyl-9-butyl-10-oxo-9,10-dihydro-pyrazino< 2,3-f> chinazolin
    • 2,3-diphenylacrylic acid methyl ester
    • 2,3-diphenyl-acrylic acid methyl ester
    • 2,3-Diphenyl-acrylsaeure-methylester
    • 9-butyl-2,3-diphenyl-9H-pyrazino[2,3-f]quinazolin-10-one
    • 9-butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one
    • AC1L5RHR
    • AC1Q6E7Y
    • AG-K-40315
    • AR-1H5500
    • CTK4F4587
    • methyl 2,3-diphenylacrylate
    • NSC131390
    • SR-01000632171-1
    • NCGC00177148-01
    • I+/--PhenylzimtsA currencyure-methylester
    • NSC249794
    • HMS1526F21
    • NSC-249794
    • 32892-18-5
    • CCG-42151
    • AKOS021982513
    • methyl (2E)-2,3-diphenylacrylate
    • alpha-Phenylcinnamic acid methyl ester
    • BRD-K67957546-001-01-5
    • SCHEMBL11743667
    • .ALPHA.-(PHENYLMETHYLENE)BENZENEACETIC ACID, METHYL ESTER
    • methyl (E)-2,3-diphenylprop-2-enoate
    • Inchi: 1S/C16H14O2/c1-18-16(17)15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-12H,1H3/b15-12+
    • Chiave InChI: UPPQALKIAPIOGN-NTCAYCPXSA-N
    • Sorrisi: O(C)C(/C(=C/C1C=CC=CC=1)/C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 238.09942
  • Massa monoisotopica: 238.099379685g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 294
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.3
  • LogP: 3.40020
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.